diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to have diverse pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions can modulate inflammatory responses and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, it affects the expression of genes related to apoptosis, cell proliferation, and differentiation, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins and leukotrienes . This inhibition leads to a reduction in inflammation and other related processes. Additionally, it can modulate gene expression by interacting with transcription factors like NF-κB, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, cytochrome P450 enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can affect its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
The synthesis of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves esterification to introduce the diethyl ester groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can be compared with other pyrazole derivatives such as:
- Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate
- Diethyl 1-(2-oxo-2-(4-chlorophenyl)ethyl)-1H-pyrazole-3,5-dicarboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the fluorophenyl group in this compound may impart unique properties, such as increased lipophilicity and enhanced biological activity.
Properties
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCQAGPRXFQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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